[(1-Ethynylcyclopropyl)methyl]benzene
Description
[(1-Ethynylcyclopropyl)methyl]benzene is an organic compound featuring a benzene (B151609) ring attached to a cyclopropane (B1198618) ring through a methylene (B1212753) bridge. The cyclopropane ring is further substituted with an ethynyl (B1212043) group. Its chemical identity is unequivocally defined by its CAS number, 2126160-12-9, and its molecular formula, C12H12.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2126160-12-9 |
| Molecular Formula | C12H12 |
| Molecular Weight | 156.23 g/mol |
| Appearance | Colourless liquid |
The unique structure of this compound is conferred by the distinct properties of its cyclopropylmethyl and ethynyl substituents attached to the aromatic system.
The cyclopropylmethyl moiety introduces significant ring strain into the molecule. The carbon-carbon bonds within the cyclopropane ring are weaker and possess a higher p-character compared to those in acyclic alkanes, leading to what is often described as "banana bonds." This electronic characteristic allows the cyclopropane ring to exhibit properties akin to a carbon-carbon double bond, such as the ability to stabilize an adjacent positive charge through hyperconjugation. This effect can influence the reactivity of the benzylic position and the aromatic ring itself.
The ethynyl moiety (-C≡CH) is a linear, rigid functional group with a rich and versatile chemistry. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp2- or sp3-hybridized carbons, leading to an acidic terminal proton. This acidity allows for the facile formation of metal acetylides, which are powerful nucleophiles in carbon-carbon bond-forming reactions. Furthermore, the triple bond can participate in a wide array of reactions, including cycloadditions and transition metal-catalyzed couplings (e.g., Sonogashira coupling). wikipedia.orgorganic-chemistry.org In the context of an aromatic system, the ethynyl group can act as both a hydrogen bond donor and acceptor and exerts an electron-withdrawing inductive effect while being capable of an electron-releasing resonance effect.
The combination of these two moieties on a benzene ring results in a molecule with a unique three-dimensional structure and a complex electronic profile, making it an intriguing subject for further chemical exploration.
The development of chemical classes related to this compound is rooted in several key areas of organic synthesis.
The synthesis of cyclopropane-containing molecules has a long history, with early methods often relying on intramolecular cyclization reactions. A significant advancement was the development of cyclopropanation reactions of alkenes. The Simmons-Smith reaction, discovered in the mid-20th century, provided a reliable method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid species. Over the years, numerous other methods, including those utilizing diazo compounds and transition metal catalysts, have been developed, making cyclopropane rings more accessible synthetic targets.
The incorporation of ethynyl groups into aromatic systems was significantly advanced by the advent of transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, developed in the 1970s, became a cornerstone for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides. wikipedia.orgorganic-chemistry.org This reaction and its subsequent modifications have provided a powerful and versatile tool for the synthesis of a wide variety of ethynyl-substituted aromatic compounds.
The synthesis of molecules containing a gem-disubstituted cyclopropane ring (where two substituents are attached to the same carbon of the ring) attached to an aromatic system has also seen considerable development. Methods for creating such structures often involve the reaction of a suitably substituted precursor with a cyclopropanating agent or the elaboration of a pre-formed cyclopropane ring. For instance, the reaction of 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane (B42909) in the presence of a base can yield 1-phenylcyclopropane-1-carbonitrile, which can be further functionalized. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-ethynylcyclopropyl)methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-12(8-9-12)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCJUJNYUQEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethynylcyclopropyl Methyl Benzene and Its Precursors
Approaches to Cyclopropyl (B3062369) Ring Construction with Aromatic and Alkyne Functionalities
The construction of the 1-benzyl-1-ethynylcyclopropane scaffold is a significant synthetic challenge due to the presence of two distinct functional groups on a single carbon atom of the sterically hindered cyclopropane (B1198618) ring. Methodologies often involve the initial formation of a cyclopropane ring bearing precursor functionalities that can be subsequently elaborated.
Stereoselective Synthesis of 1-Substituted Cyclopropanes
The stereoselective synthesis of substituted cyclopropanes is a well-established field in organic chemistry. Common methods include the reaction of alkenes with carbenes or carbenoids, and intramolecular cyclization reactions. For the synthesis of precursors to [(1-Ethynylcyclopropyl)methyl]benzene, a common strategy involves the cyclopropanation of a styrene (B11656) derivative or the construction of a cyclopropane ring already bearing a phenyl group.
One notable method for the synthesis of a key precursor, 1-phenylcyclopropane carbonitrile, involves the α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909). This reaction proceeds in the presence of a base and often utilizes a phase transfer catalyst to enhance the reaction rate and yield.
| Entry | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH/H₂O | None | 60 | 12 | Moderate |
| 2 | NaOH/H₂O | TBAB | 60 | 4 | 85 |
| Data sourced from a study on the synthesis of 1-phenylcyclopropane carboxamide derivatives. nih.gov |
The use of tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst significantly improves the efficiency of the cyclopropanation reaction. nih.gov
Introduction of the Benzyl (B1604629) Substituent onto the Cyclopropane Ring
Direct introduction of a benzyl group onto a pre-formed cyclopropane ring at a quaternary center is synthetically challenging. A more common and practical approach is to start with a precursor that already contains a phenyl group, which can be considered a synthon for the final benzyl group. In the case of the synthesis starting from 2-phenylacetonitrile, the phenyl group is incorporated into the cyclopropane precursor from the outset. The transformation of the phenyl-substituted intermediate to the target benzyl-substituted product would require a subsequent homologation step, which involves adding a methylene (B1212753) (-CH₂-) group. However, a more direct route to the final product involves functional group transformations of the nitrile, as will be discussed.
Ethynylation Protocols for Terminal Alkynes on Cyclopropyl Rings
The introduction of a terminal alkyne onto the cyclopropane ring is a critical step in the synthesis of this compound. This is typically achieved by converting a suitable functional group on the cyclopropane ring into the ethynyl (B1212043) group.
Strategies for Carbon-Carbon Triple Bond Formation
Several methods exist for the formation of terminal alkynes. A powerful and widely used method for converting aldehydes and ketones into alkynes is the Seyferth-Gilbert homologation. wikipedia.orgyoutube.com This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base. wikipedia.orgyoutube.com A significant improvement to this method is the Ohira-Bestmann modification, which employs dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent) under milder basic conditions, making it suitable for a wider range of substrates, including those that are base-sensitive. wikipedia.orgorganic-chemistry.org
The general mechanism of the Seyferth-Gilbert homologation involves the reaction of the deprotonated phosphonate (B1237965) with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then eliminates dimethyl phosphate (B84403) to give a vinyl diazo species, which, upon loss of nitrogen gas, generates a vinyl carbene that rearranges to the alkyne. wikipedia.orgorganic-chemistry.org
Chemoselective Functionalization of Cyclopropyl Carboxylic Acids (e.g., from 1-Phenyl-1-cyclopropanecarboxylic acid)
A plausible synthetic route to this compound involves the use of 1-phenyl-1-cyclopropanecarboxylic acid as a key intermediate. This carboxylic acid can be prepared by the hydrolysis of 1-phenylcyclopropane carbonitrile, which is synthesized as described in section 2.1.1. nih.gov
The chemoselective functionalization of 1-phenyl-1-cyclopropanecarboxylic acid to the target alkyne would proceed through a series of well-established transformations:
Reduction of the Carboxylic Acid: The carboxylic acid is first reduced to the corresponding primary alcohol, (1-phenylcyclopropyl)methanol. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄).
Oxidation of the Alcohol: The resulting alcohol is then oxidized to the aldehyde, 1-phenylcyclopropanecarbaldehyde. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
Ethynylation of the Aldehyde: The final step is the conversion of the aldehyde to the terminal alkyne, (1-ethynylcyclopropyl)benzene (B146219), using the Seyferth-Gilbert homologation or the Ohira-Bestmann modification as described in section 2.2.1.
This sequence allows for the specific conversion of the carboxylic acid group to the desired ethynyl group while preserving the phenyl-substituted cyclopropane core.
Integration of Aromatic Moieties via Benzylic Derivatization
As previously mentioned, a common synthetic strategy for complex molecules is to introduce a stable precursor of the desired functional group early in the synthesis. In the context of this compound, starting with phenyl-substituted precursors is a viable approach. The term "benzyl" refers to a C₆H₅CH₂- group, which contains one more carbon atom than the phenyl group (C₆H₅-).
Alkylation Reactions for Benzyl Linkage Formation
The formation of the C-C bond connecting the benzene (B151609) ring to the cyclopropylmethyl moiety is a critical step in the synthesis of the title compound. Friedel-Crafts alkylation stands out as a primary method for creating such benzylic linkages. This class of reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an alkyl group.
In a plausible synthetic route to this compound, the key electrophile would be a derivative of the (1-ethynylcyclopropyl)methyl cation. This can be generated in situ from a precursor such as (1-chloromethyl)-1-ethynylcyclopropane or (1-ethynylcyclopropyl)methanol (B1529724) under acidic conditions. The reaction with benzene, catalyzed by a Lewis acid, would then form the desired product.
The general scheme for this Friedel-Crafts alkylation is as follows:
Step 1: Generation of the Electrophile. The precursor, (1-halomethyl)-1-ethynylcyclopropane, reacts with a Lewis acid (e.g., AlCl₃, FeCl₃) to form a carbocation intermediate. The stability of this primary carbocation is enhanced by the adjacent cyclopropyl group through sigma bond participation.
Step 2: Electrophilic Attack. The electron-rich benzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation. A weak base, typically [AlCl₃X]⁻, removes a proton from the arenium ion, restoring aromaticity to the ring and yielding the final product, this compound.
A significant challenge in Friedel-Crafts alkylations is the potential for polyalkylation, as the product is often more reactive than the starting material. However, by controlling reaction conditions such as temperature, stoichiometry, and choice of catalyst, this can be minimized.
Table 1: Representative Conditions for Friedel-Crafts Benzylation Reactions
| Electrophile Precursor | Aromatic Substrate | Catalyst | Typical Solvent | General Outcome |
|---|---|---|---|---|
| Benzyl Chloride | Benzene | AlCl₃ | Benzene (excess) | Formation of Diphenylmethane |
| (1-Chloromethyl)-1-ethynylcyclopropane (Hypothetical) | Benzene | FeCl₃ | CS₂ or Nitrobenzene | Forms the target benzyl-cyclopropane linkage |
| (1-Ethynylcyclopropyl)methanol (Hypothetical) | Benzene | H₂SO₄ or BF₃·OEt₂ | Benzene (excess) | Protonation of alcohol generates carbocation for alkylation |
Multi-step Synthetic Sequences for Complex Benzene Derivatives
The synthesis of more complex derivatives of this compound, where the benzene ring bears additional substituents, requires multi-step strategies. The order of reactions is crucial, as the directing effects of existing substituents on the aromatic ring will determine the position of incoming groups during electrophilic aromatic substitution (EAS) reactions. lumenlearning.com
For instance, the synthesis of a para-substituted derivative like 1-((1-ethynylcyclopropyl)methyl)-4-iodobenzene would necessitate a different strategy than a meta-substituted analog. One common approach involves utilizing a pre-functionalized starting material, such as a substituted benzyl halide. americanelements.com
A hypothetical synthesis for 1-((1-ethynylcyclopropyl)methyl)-4-nitrobenzene illustrates the strategic decisions involved:
Route A: Nitration as the final step. One could synthesize this compound first and then perform a nitration reaction using a mixture of nitric acid and sulfuric acid. The alkyl group is an ortho, para-director, so this would yield a mixture of 1-((1-ethynylcyclopropyl)methyl)-2-nitrobenzene and the desired 1-((1-ethynylcyclopropyl)methyl)-4-nitrobenzene, which would then need to be separated. lumenlearning.com
Route B: Using a substituted precursor. A more regioselective approach would begin with a para-substituted benzene derivative. For example, starting with 4-nitrobenzyl bromide, one could perform an alkylation reaction with a suitable nucleophile derived from 1-ethynylcyclopropane. This avoids the issue of isomeric mixtures in the final step.
These multi-step sequences often involve a combination of EAS reactions to install substituents on the ring and functional group interconversions (FGIs) to modify those substituents. youtube.comstackexchange.com For example, a nitro group (meta-director) can be introduced and later reduced to an amino group (ortho, para-director) to change the regiochemical outcome of a subsequent substitution step. youtube.comyoutube.com This strategic manipulation of directing groups is a cornerstone of synthesizing complex substituted benzenes. lumenlearning.com
Table 2: Plausible Multi-step Synthesis of 1-((1-Ethynylcyclopropyl)methyl)-4-iodobenzene
| Step | Starting Material | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Toluene | Iodination (EAS) | I₂, HIO₃, H₂SO₄ | 4-Iodotoluene |
| 2 | 4-Iodotoluene | Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 1-(Bromomethyl)-4-iodobenzene |
| 3 | 1-(Bromomethyl)-4-iodobenzene | Alkylation (Hypothetical) | Mg, then 1-ethynylcyclopropanecarbaldehyde, then reduction | 1-((1-Ethynylcyclopropyl)methyl)-4-iodobenzene |
This sequence illustrates how a commercially available starting material can be elaborated through a series of reactions to install the desired functionalities with high regiochemical control, a key consideration in the synthesis of complex aromatic compounds.
Reaction Mechanisms and Chemical Transformations of 1 Ethynylcyclopropyl Methyl Benzene
Reactivity of the Ethynyl (B1212043) Group
The terminal alkyne, or ethynyl group, in [(1-Ethynylcyclopropyl)methyl]benzene is a versatile functional group that participates in a wide array of chemical transformations, particularly those catalyzed by transition metals.
Carbon-Carbon Coupling Reactions (e.g., Sonogashira Coupling)
The terminal C(sp)-H bond of the ethynyl group is sufficiently acidic to be readily functionalized in carbon-carbon bond-forming reactions. The Sonogashira coupling is a prominent example, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org
The generally accepted mechanism involves two interconnected catalytic cycles:
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) species. This is often the rate-limiting step. wikipedia.org
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide. This species acts as an activated nucleophile. wikipedia.orgyoutube.com
Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the Pd(0) catalyst. okstate.edu The Sonogashira reaction has been successfully applied to cyclopropyl (B3062369) iodides, demonstrating that the cyclopropane (B1198618) ring is compatible with these coupling conditions and that the reaction proceeds with retention of configuration. researchgate.net
| Reaction | Reactants | Catalyst System | Product |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Internal Alkyne (R-C≡C-R') |
Cycloaddition Reactions (e.g., [2+2] Cycloaddition with Alkenes)
The π-bonds of the ethynyl group enable it to participate in cycloaddition reactions, serving as a two-electron component. Thermally allowed [4+2] cycloadditions, such as the Diels-Alder reaction, are common. wikipedia.orgorganic-chemistry.org In these reactions, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring (a cyclohexadiene derivative). organic-chemistry.orgmasterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups on the dienophile (the alkyne) and electron-donating groups on the diene. organic-chemistry.org
In contrast, [2+2] cycloadditions between an alkyne and an alkene are generally forbidden under thermal conditions by the Woodward-Hoffmann rules. youtube.comcsic.es However, these reactions can be promoted photochemically. libretexts.org Upon absorption of light, one of the reaction partners is promoted to an excited state, changing the orbital symmetry requirements and allowing the reaction to proceed, forming a strained cyclobutene (B1205218) ring. libretexts.org A notable exception to the thermal rule is the reaction of alkenes with ketenes, which proceeds readily to form cyclobutanones. youtube.comlibretexts.org
| Cycloaddition Type | Reactant 1 (4π electrons) | Reactant 2 (2π electrons) | Conditions | Product Ring |
| [4+2] Diels-Alder | Conjugated Diene | Alkyne (Dienophile) | Thermal | 6-membered (Cyclohexadiene) |
| [2+2] Cycloaddition | Alkene | Alkyne | Photochemical | 4-membered (Cyclobutene) |
Transition Metal-Catalyzed Transformations of Ethynylcyclopropanes
The combination of an ethynyl group and a cyclopropane ring provides a rich platform for transition metal-catalyzed transformations, which can activate one or both moieties to induce complex rearrangements and cyclizations. mdpi.comresearchgate.net
Gold-Catalyzed Reactions: Gold(I) and gold(III) complexes are particularly effective at activating alkynes due to their carbophilic Lewis acidic nature. frontiersin.org This activation makes the alkyne susceptible to nucleophilic attack, initiating cycloisomerization processes in substrates like 1,n-enynes. frontiersin.org In the case of 1-(1-alkynyl)cyclopropyl ketones, gold catalysts can promote tandem cyclization/[3+3] cycloaddition reactions to form complex polycyclic systems. beilstein-journals.org Gold catalysts can also generate gold-carbene intermediates from alkyne precursors, which can then participate in various cycloadditions. mdpi.combeilstein-journals.org
Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used in reactions involving cyclopropanes. nih.gov For instance, rhodium(II) complexes are highly effective in catalyzing the cyclopropanation of alkenes with diazo compounds. nih.govnih.gov Furthermore, rhodium(I) can catalyze cycloaddition reactions where vinylcyclopropanes act as three-carbon or five-carbon synthons. pku.edu.cn Rhodium complexes can also cleave S-S bonds and activate the C-H bond of terminal alkynes, enabling the synthesis of organosulfur compounds like 1-thioalkynes. mdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for a range of transformations. They can catalyze the rearrangement of dienyl cyclopropanes to form functionalized cyclopentene (B43876) units. semanticscholar.orgnih.gov Additionally, palladium is central to numerous cascade cyclization reactions, where a series of intramolecular bond-forming events are initiated, often involving the alkyne group in reactions like oxypalladation or aminopalladation, followed by further coupling. nih.govrsc.org
Reactions Involving the Benzyl (B1604629) Moiety
The benzyl moiety of this compound is a focal point for a variety of chemical transformations. These reactions can be broadly categorized into those that occur on the aromatic benzene (B151609) ring and those that take place at the benzylic carbon of the side chain.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. perlego.com The reactivity of the benzene ring and the position of substitution are significantly influenced by the nature of the substituent already present. vanderbilt.edu
The cyclopropylmethyl group, being an alkyl group, is classified as an activating substituent. vanderbilt.edu Activating groups increase the rate of electrophilic aromatic substitution compared to benzene itself. vanderbilt.edu This activation occurs because alkyl groups donate electron density to the benzene ring through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. vanderbilt.edulibretexts.org
Substituents on a benzene ring also determine the regioselectivity of the substitution, meaning they direct the incoming electrophile to specific positions. lumenlearning.com Activating groups, such as the cyclopropylmethyl group, are ortho-, para-directors. libretexts.orglibretexts.org This directing effect is because the electron-donating nature of the alkyl group preferentially stabilizes the arenium ion intermediates that are formed when the electrophile attacks the ortho and para positions. libretexts.org Resonance structures for the ortho and para attack show the positive charge delocalized onto the carbon atom bearing the alkyl group, an additional stabilizing contribution that is not possible with meta attack. libretexts.org Consequently, electrophilic substitution on this compound is expected to yield predominantly ortho- and para-substituted products. youtube.com
| Substituent Group | Activating/Deactivating Nature | Directing Effect | Primary Reason |
|---|---|---|---|
| Cyclopropylmethyl | Activating | Ortho, Para | Inductive electron donation stabilizes the arenium ion intermediate, particularly for ortho and para attack. |
Alkylation: Friedel-Crafts alkylation is a classic method for attaching alkyl groups to a benzene ring. chemguide.co.uk This reaction involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org For this compound, alkylation would introduce a second alkyl group onto the ring. Due to the ortho-, para-directing nature of the existing cyclopropylmethyl group, the incoming alkyl group would be directed to these positions. libretexts.org A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group further activates the ring, making the product more reactive than the starting material. chemguide.co.uk
Halogenation: The introduction of a halogen (e.g., Br or Cl) onto the benzene ring is another key electrophilic aromatic substitution reaction. This is typically achieved by treating the benzene derivative with the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). studymind.co.uk The reaction with this compound would be expected to yield a mixture of ortho- and para-halosubstituted products, consistent with the directing effect of the cyclopropylmethyl group. It is important to distinguish this from side-chain halogenation, which occurs under different conditions. studymind.co.uk
Side-Chain Reactions at the Benzylic Position
The benzylic position—the carbon atom directly attached to the benzene ring—is particularly reactive due to the stability of benzylic radicals, carbocations, and anions, which are stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org
Benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to free radical halogenation. libretexts.org The selective bromination of the benzylic position can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide. libretexts.orgchadsprep.com This method, often called Wohl-Ziegler bromination, is preferred over using Br₂ because NBS provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the ring. chadsprep.commasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a free radical chain mechanism where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This radical then reacts with bromine to form the benzylic bromide. youtube.com For this compound, this reaction would selectively replace a hydrogen on the carbon atom attached to both the benzene and cyclopropyl rings with a bromine atom. youtube.com
| Reaction Type | Reagents | Position of Substitution | Mechanism |
|---|---|---|---|
| Aromatic Bromination | Br₂, FeBr₃ | Benzene Ring (Ortho, Para) | Electrophilic Aromatic Substitution |
| Benzylic Bromination | NBS, light (hν) or peroxide | Benzylic Carbon | Free Radical Chain |
Alkyl side chains on a benzene ring can be oxidized to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. orgoreview.comlibretexts.orglibretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are commonly used for this transformation. orgoreview.comlibretexts.org The benzene ring itself is resistant to oxidation under these conditions. libretexts.org Regardless of the length of the alkyl chain, it is cleaved, and the benzylic carbon is oxidized to form a carboxyl group (–COOH). orgoreview.commasterorganicchemistry.com Therefore, treatment of this compound with a strong oxidizing agent like hot, acidic KMnO₄ would be expected to convert the entire side chain into a benzoic acid derivative, specifically cyclopropanecarboxylic acid, with cleavage of the bond between the benzylic carbon and the benzene ring. More controlled oxidation using reagents like chromium oxide with tert-butyl hydroperoxide has been shown to convert benzylcyclopropane into cyclopropylphenylketone, indicating oxidation specifically at the benzylic position without cleaving the entire side chain. researchgate.net The reaction's outcome is highly dependent on the specific reagents and conditions used. youtube.com A benzylic carbon with no attached hydrogens (a tertiary carbon) is resistant to this type of oxidation. libretexts.orgyoutube.com
Organometallic Chemistry in the Context of 1 Ethynylcyclopropyl Methyl Benzene
Formation and Reactivity of Organometallic Reagents for Functionalization
Organometallic reagents are essential tools for creating new carbon-carbon bonds, a fundamental process in organic synthesis. The generation and application of Grignard and organolithium reagents, in particular, are central to the functionalization of substrates such as those containing ethynyl (B1212043) and cyclopropyl (B3062369) groups.
Grignard and organolithium reagents are powerful nucleophiles and strong bases, making them highly effective in a variety of chemical reactions. libretexts.orgchemistrysteps.com Their formation typically involves the reaction of an alkyl or aryl halide with magnesium or lithium metal, respectively. orgosolver.com
Generation of Organometallic Reagents:
Grignard Reagents (R-MgX): These are prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgosolver.comlibretexts.org The reactivity of the halide increases in the order of Cl < Br < I. libretexts.org
Organolithium Reagents (R-Li): These are formed through the reaction of an alkyl or aryl halide with lithium metal, often in a hydrocarbon solvent such as pentane (B18724) or hexane. libretexts.orgmasterorganicchemistry.com
These reagents are highly sensitive to air and moisture and must be handled under inert conditions. orgosolver.com Their strong basicity means they will react with any acidic protons present in the reaction, including those from water, alcohols, and terminal alkynes. libretexts.orglibretexts.org
Applications in Synthesis: The primary application of Grignard and organolithium reagents is the formation of new carbon-carbon bonds through their reaction with electrophiles. orgosolver.com They readily add to carbonyl groups in aldehydes and ketones to form secondary and tertiary alcohols, respectively. chemistrysteps.com
| Reagent Type | General Formula | Typical Precursor | Common Solvents | Key Reactivity |
|---|---|---|---|---|
| Grignard Reagent | R-MgX (X = Cl, Br, I) | Alkyl/Aryl Halide | Diethyl ether, THF | Nucleophilic addition to carbonyls |
| Organolithium Reagent | R-Li | Alkyl/Aryl Halide | Pentane, Hexane | Strong base and nucleophile |
The presence of both an ethynyl (alkyne) and a cyclopropyl group in a molecule presents unique reactivity considerations for organometallic reagents.
Ethynyl Group: The terminal hydrogen of an ethynyl group is acidic and will be deprotonated by strong bases like Grignard and organolithium reagents. libretexts.org This can be a desired reaction to form an acetylide anion, which is itself a potent nucleophile. However, if the goal is to have the organometallic reagent attack another part of the molecule, the acidic alkyne proton must be protected.
Cyclopropyl Group: The cyclopropyl group is a strained three-membered ring. researchgate.net This ring strain can influence the reactivity of adjacent functional groups. In the context of organometallic reactions, the cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, particularly when activated by adjacent electron-withdrawing or electron-donating groups. researchgate.netnih.gov Electrophilic cyclopropanes, for instance, can react with nucleophiles in a ring-opening fashion. nih.gov
Catalytic Processes in Transformations of [(1-Ethynylcyclopropyl)methyl]benzene
Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective formation of chemical bonds.
Transition metals, particularly palladium, nickel, and copper, are widely used to catalyze carbon-carbon bond-forming reactions. libretexts.orgnih.gov These reactions, often called cross-coupling reactions, allow for the precise connection of different organic fragments. libretexts.org
Common examples of such reactions include the Suzuki, Heck, and Sonogashira couplings. wikipedia.org The Sonogashira reaction is particularly relevant as it involves the coupling of a terminal alkyne with an aryl or vinyl halide, a transformation directly applicable to the ethynyl group of this compound. nih.gov
The high strain energy of cyclopropane (B1198618) rings can make them susceptible to ring-opening via transition metal catalysis, providing a driving force for certain transformations. nih.gov
| Catalytic Reaction | Typical Catalyst | Reactants | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Palladium(0) complexes | Organoboron compound and organohalide | C-C |
| Heck Coupling | Palladium(0) complexes | Alkene and organohalide | C-C |
| Sonogashira Coupling | Palladium(0) and Copper(I) complexes | Terminal alkyne and organohalide | C-C (sp-sp2) |
Many transition metal-catalyzed reactions, including cross-coupling reactions, proceed through a series of fundamental steps that form a catalytic cycle. libretexts.orgwikipedia.org Two of the most important of these steps are oxidative addition and reductive elimination. wikipedia.orgyoutube.com
Oxidative Addition: This is a process where a metal complex with a low oxidation state reacts with a substrate, breaking a bond in the substrate and forming two new bonds to the metal. wikipedia.org This increases the oxidation state and coordination number of the metal center. libretexts.org For a metal to undergo oxidative addition, it must have a vacant coordination site. wikipedia.org
Reductive Elimination: This is the reverse of oxidative addition. wikipedia.org In this step, two ligands attached to the metal center couple together and are eliminated from the metal's coordination sphere, forming a new bond between them. libretexts.org This process decreases the oxidation state and coordination number of the metal, regenerating the active catalyst and allowing the cycle to continue. libretexts.org For reductive elimination to occur, the two groups must be adjacent to each other on the metal. wikipedia.org
These two processes are the cornerstones of many catalytic cycles that are fundamental to the synthesis and transformation of complex organic molecules. youtube.com
Spectroscopic Characterization and Structural Elucidation of 1 Ethynylcyclopropyl Methyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For [(1-Ethynylcyclopropyl)methyl]benzene, with the chemical formula C₁₂H₁₂, a comprehensive analysis of its ¹H and ¹³C NMR spectra, augmented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyl (B1604629), cyclopropyl (B3062369), and ethynyl (B1212043) groups. The aromatic protons of the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.20 and 7.40 ppm, as a multiplet integrating to five protons. The benzylic methylene (B1212753) protons (Ar-CH₂) are anticipated to resonate as a singlet at approximately δ 2.80 ppm, as there are no adjacent protons to cause spin-spin splitting.
The four protons on the cyclopropyl ring are diastereotopic and are expected to show a complex splitting pattern in the upfield region. Due to the geminal and cis/trans relationships, they will likely appear as two distinct multiplets, each integrating to two protons, in the range of δ 0.80-1.20 ppm. The acetylenic proton of the ethynyl group is predicted to be a sharp singlet at around δ 2.10 ppm.
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 7.20-7.40 | 5H | m | Aromatic protons (C₆H₅) |
| 2.80 | 2H | s | Benzylic methylene protons (Ar-CH₂) |
| 2.10 | 1H | s | Acetylenic proton (C≡C-H) |
| 0.80-1.20 | 4H | m | Cyclopropyl protons (-CH₂CH₂-) |
The ¹³C NMR spectrum will provide further structural confirmation by revealing the number of distinct carbon environments. The benzene ring is expected to show four signals: one for the ipso-carbon attached to the methylene group (around δ 140 ppm), one for the para-carbon (around δ 126 ppm), and two for the ortho- and meta-carbons (between δ 128-130 ppm). The benzylic methylene carbon (Ar-CH₂) should appear at approximately δ 40 ppm.
The quaternary cyclopropyl carbon attached to the benzyl and ethynyl groups is predicted to have a chemical shift of around δ 25 ppm. The two equivalent methylene carbons of the cyclopropyl ring will likely resonate at a single peak in the upfield region, around δ 15 ppm. The two carbons of the ethynyl group are expected at approximately δ 85 ppm (for the substituted carbon, C≡C-R) and δ 70 ppm (for the terminal carbon, C≡C-H).
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 140 | Ipso-aromatic carbon (C-Ar) |
| 128-130 | Ortho- and Meta-aromatic carbons (CH-Ar) |
| 126 | Para-aromatic carbon (CH-Ar) |
| 85 | Substituted acetylenic carbon (C≡C-R) |
| 70 | Terminal acetylenic carbon (C≡C-H) |
| 40 | Benzylic methylene carbon (Ar-CH₂) |
| 25 | Quaternary cyclopropyl carbon |
| 15 | Cyclopropyl methylene carbons (-CH₂CH₂-) |
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the coupled protons within the cyclopropyl ring and would confirm the lack of coupling for the benzylic and acetylenic protons. An HSQC spectrum would directly link each proton signal to its attached carbon, for instance, correlating the signal at δ 2.80 ppm to the carbon at δ 40 ppm, thus confirming the Ar-CH₂ group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts.
A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch is expected to appear as a weak to medium absorption in the range of 2100-2140 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the benzyl and cyclopropyl methylene groups will be observed as strong absorptions in the 2850-3000 cm⁻¹ range. The cyclopropyl ring itself may show characteristic C-H stretching vibrations around 3080 cm⁻¹.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300 | ≡C-H Stretch | Terminal Alkyne |
| 3030-3100 | C-H Stretch | Aromatic |
| 2850-3000 | C-H Stretch | Aliphatic (CH₂) |
| 2100-2140 | C≡C Stretch | Alkyne |
| 1450-1600 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₂), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 156.
The fragmentation pattern is likely to be dominated by the formation of the stable benzyl cation. Cleavage of the bond between the benzylic carbon and the cyclopropyl ring would result in a prominent peak at m/z 91, corresponding to the [C₇H₇]⁺ ion (tropylium ion). Another significant fragmentation pathway could involve the loss of the ethynyl group, leading to a fragment at m/z 131. Further fragmentation of the cyclopropyl ring could also be observed.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 156 | [C₁₂H₁₂]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Loss of ethynylcyclopropyl radical |
| 131 | [C₁₀H₁₁]⁺ | Loss of ethynyl radical |
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore in this compound is the benzene ring. Since the cyclopropyl and ethynyl groups are not in conjugation with the aromatic ring, they are not expected to significantly shift the absorption maximum (λ_max) to longer wavelengths.
The UV-Vis spectrum is therefore predicted to be similar to that of toluene, exhibiting a strong absorption band around 205 nm and a weaker, fine-structured band in the region of 250-270 nm. These absorptions are characteristic of the π → π* transitions within the benzene ring.
| Predicted λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~205 | π → π | Benzene Ring |
| 250-270 | π → π (fine structure) | Benzene Ring |
Theoretical and Computational Studies on 1 Ethynylcyclopropyl Methyl Benzene
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For [(1-Ethynylcyclopropyl)methyl]benzene, these methods would provide critical insights into its geometry, stability, and the distribution of its electrons.
Density Functional Theory (DFT) Investigations of Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. A DFT investigation would begin with the optimization of the molecular geometry of this compound. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy on the potential energy surface.
The resulting optimized structure would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, such a study would quantify the lengths of the carbon-carbon bonds within the benzene (B151609) ring, the cyclopropyl (B3062369) group, and the ethynyl (B1212043) moiety, as well as the C-H bonds. These calculated values could then be compared with experimental data if available, or with data from similar, well-characterized molecules to validate the computational model.
Furthermore, frequency calculations would be performed on the optimized geometry. The absence of imaginary frequencies would confirm that the structure is a true energy minimum, representing a stable conformation of the molecule. The calculated vibrational frequencies could also be used to predict the molecule's infrared (IR) and Raman spectra.
A hypothetical data table resulting from such a DFT study is presented below. The values are illustrative and represent the type of data that would be generated.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Bond Lengths | ||
| C(ring)-C(ring) | Average C-C bond length in the benzene ring | ~1.39 Å |
| C(cyclo)-C(cyclo) | Average C-C bond length in the cyclopropyl ring | ~1.51 Å |
| C(cyclo)-C(ethynyl) | Bond between cyclopropyl and ethynyl carbons | ~1.43 Å |
| C≡C | Carbon-carbon triple bond length | ~1.21 Å |
| C(cyclo)-C(benzyl) | Bond between cyclopropyl and benzyl (B1604629) CH2 group | ~1.52 Å |
| Bond Angles | ||
| C-C-C (ring) | Angle within the benzene ring | ~120.0° |
| C-C-C (cyclo) | Angle within the cyclopropyl ring | ~60.0° |
Molecular Orbital (MO) Analysis of Bonding Interactions
A Molecular Orbital (MO) analysis provides a detailed picture of the electronic structure and bonding within this compound. This analysis typically involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
A computational study would visualize the spatial distribution of the HOMO and LUMO. For this compound, it would be expected that the HOMO would show significant electron density on the π-systems of the benzene ring and the ethynyl group, as these are typically the most electron-rich regions. The LUMO would likely be distributed over these same π-systems, representing the regions where an incoming electron would be most stabilized.
Natural Bond Orbital (NBO) analysis could also be performed to investigate specific bonding interactions, such as hyperconjugation between the cyclopropyl ring and the adjacent π-systems, and to quantify the charge distribution on each atom.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Description | Hypothetical Energy (eV) |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 eV |
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for exploring the potential chemical reactions of a molecule, such as rearrangements or cycloadditions. For this compound, with its strained cyclopropyl ring and reactive ethynyl group, several reaction pathways could be envisaged.
Transition State Characterization for Rearrangement Pathways
A key aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a specific molecular configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products.
For this compound, a computational study could investigate, for example, the vinylcyclopropane (B126155) rearrangement, where the cyclopropane (B1198618) ring opens to form a larger ring or an acyclic diene. Researchers would use computational algorithms to locate the saddle point on the potential energy surface corresponding to the TS for this rearrangement.
Once located, the geometry of the TS would be analyzed to understand which bonds are breaking and which are forming. A frequency calculation on the TS geometry would be performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that moves the molecule along the reaction coordinate, from reactant to product.
Energetic Profiling of Reaction Coordinates
With the structures of the reactant, transition state(s), and product(s) optimized, an energetic profile of the reaction coordinate can be constructed. This profile, often depicted as a 2D plot of energy versus reaction progress, provides quantitative data on the thermodynamics and kinetics of the proposed reaction.
By calculating these energies for various potential rearrangement pathways of this compound, chemists could predict which reactions are most likely to occur under specific conditions (e.g., thermal or photochemical). This predictive power is a major strength of computational chemistry in the study of reaction mechanisms.
Table 3: Hypothetical Energetic Profile for a Rearrangement of this compound
| Parameter | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| ΔE‡ (Activation Energy) | Energy barrier for the rearrangement | 25.0 kcal/mol |
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Synthetic Building Block for Complex Architectures
The designation of [(1-Ethynylcyclopropyl)methyl]benzene as a "building block" by chemical suppliers underscores its primary role as a precursor in multi-step organic synthesis. achemblock.com Its utility is rooted in the distinct and complementary reactivity of its constituent cyclopropyl (B3062369) and ethynyl (B1212043) moieties, which can be harnessed to forge complex carbocyclic and heterocyclic frameworks.
The cyclopropane (B1198618) ring is a source of significant ring strain, making it susceptible to ring-opening reactions that can be exploited to build larger structures. Analogous to vinylcyclopropanes, which serve as three-carbon synthons in strain-releasing cycloaddition reactions, the cyclopropyl group in this molecule can participate in transformations to form five-membered rings. nih.govresearchgate.netresearchgate.net These reactions, often catalyzed by transition metals, proceed by cleavage of a C-C bond within the three-membered ring, generating a diradical or zwitterionic intermediate that is trapped by a reacting partner.
Simultaneously, the terminal ethynyl group offers a gateway to a vast array of chemical transformations. It is a classic participant in cycloaddition reactions, such as the Nobel Prize-winning Diels-Alder reaction, where it can act as a dienophile. libretexts.orglibretexts.org Furthermore, it is a key component in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry," enabling the efficient formation of triazole rings. wikipedia.org This reaction is known for its high efficiency and functional group tolerance. The terminal alkyne can also be used in Sonogashira cross-coupling reactions to form new carbon-carbon bonds.
The dual reactivity of this compound allows for sequential or tandem reaction strategies to rapidly increase molecular complexity. For instance, the alkyne could first undergo a Huisgen cycloaddition, with the resulting triazole-containing product then being subjected to a transition-metal-catalyzed rearrangement involving the cyclopropane ring. This strategic combination enables the construction of elaborate, three-dimensional molecules from a relatively simple starting material.
Table 1: Reactive Sites of this compound and Their Synthetic Applications This table is interactive. Click on the headers to sort.
| Reactive Site | Type of Reaction | Potential Product Architectures |
|---|---|---|
| Ethynyl Group | [3+2] Azide-Alkyne Cycloaddition | 1,4-Disubstituted Triazoles |
| [4+2] Diels-Alder Cycloaddition | Substituted Cyclohexadienes | |
| Sonogashira Coupling | Aryl/Vinyl-Substituted Alkynes | |
| Cyclopropane Ring | Transition-Metal Catalyzed [3+2] Cycloaddition | Substituted Cyclopentanes/Cyclopentenes |
| Ring-Opening Reactions | Functionalized Acyclic Chains |
Synthesis of Novel Derivatives and Analogues with Tunable Reactivity
The structure of this compound is readily amenable to modification, allowing for the synthesis of a library of derivatives and analogues with finely tuned steric and electronic properties. This tunability is crucial for optimizing its performance as a synthetic building block or as a monomer in materials science.
Modification of the Ethynyl Group: The terminal hydrogen of the alkyne is weakly acidic and can be removed by a strong base. The resulting acetylide anion is a potent nucleophile that can react with a range of electrophiles. This allows for the installation of various groups at the terminus of the alkyne, such as silyl (B83357) groups for protection or alkyl, aryl, and carbonyl groups to introduce new functionalities. Such modifications can alter the reactivity of the alkyne in subsequent cycloaddition reactions or influence the electronic properties of the molecule.
Modification of the Benzene (B151609) Ring: The benzyl (B1604629) group's aromatic ring is a platform for electrophilic aromatic substitution reactions. Standard methodologies can be employed to introduce a wide variety of substituents (e.g., nitro, halogen, alkyl, acyl groups) at the ortho, meta, or para positions. These substituents can exert powerful electronic effects, modulating the reactivity of both the ethynyl and cyclopropyl groups through inductive or resonance effects. For example, installing an electron-withdrawing group could enhance the acidity of the alkyne's proton, while an electron-donating group could influence the cyclopropane ring's susceptibility to metal-catalyzed insertions.
Synthesis of Structural Analogues: Beyond substitution, structural analogues can be synthesized to explore a wider chemical space. The methylene (B1212753) (-CH2-) linker between the cyclopropane and the phenyl ring can be altered, for instance, by incorporating heteroatoms or by extending the alkyl chain. The benzyl group itself could be replaced with other aromatic systems (e.g., naphthyl, pyridyl) or bulky aliphatic groups (e.g., adamantyl, t-butyl) to systematically probe the impact of steric hindrance and electronic character on reactivity and material properties.
Table 2: Strategies for Derivative Synthesis and Their Potential Effects This table is interactive. Click on the headers to sort.
| Modification Site | Synthetic Strategy | Potential Effect |
|---|---|---|
| Terminal Alkyne | Deprotonation-Alkylation/Silylation | Modulates steric hindrance; protects reactive site; introduces new functional groups |
| Benzene Ring | Electrophilic Aromatic Substitution | Tunes electronic properties of the entire molecule; alters solubility and packing in solid state |
| Methylene Linker | De novo synthesis of analogues | Changes spatial orientation and distance between functional groups |
| Aromatic Group | De novo synthesis of analogues | Introduces heteroatoms; modifies electronic and steric profile; alters photophysical properties |
Potential in the Development of Functional Organic Materials and Polymers
The unique structure of this compound makes it an attractive candidate as a monomer for the synthesis of functional organic polymers with tailored properties. The presence of the polymerizable ethynyl group is key to its utility in this area.
Conjugated Polymers: The ethynyl group can serve as a reactive handle for polymerization reactions. Through transition-metal-catalyzed polymerizations, such as Sonogashira or Glaser coupling, this compound can be incorporated into the backbones of conjugated polymers. The resulting poly(phenylene ethynylene) (PPE)-type structures are of significant interest in materials science due to their rigid-rod nature and delocalized π-electron systems. whiterose.ac.uk Such polymers often exhibit strong fluorescence and semiconductor properties, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. mdpi.com The bulky, non-planar benzylcyclopropyl substituent would likely disrupt intermolecular packing, potentially increasing solubility and influencing the solid-state morphology and photophysical properties of the resulting polymer.
Post-Polymerization Modification and Cross-Linking: Polymers derived from this monomer would feature pendant cyclopropane rings along the polymer backbone. This functionality offers the potential for post-polymerization modification. The strained cyclopropane rings could act as latent reactive sites, which could be selectively opened under specific thermal or chemical stimuli. This could be used to induce cross-linking, thereby enhancing the thermal stability and mechanical properties of the material, or to introduce new functional groups along the polymer chain, a strategy that has been explored with polymers derived from vinylcyclopropane (B126155) monomers. rsc.org
Microporous Organic Polymers: The rigid and well-defined three-dimensional structure of the this compound unit makes it a promising building block for creating microporous organic polymers (MOPs). Polymerization of such a rigid monomer can prevent efficient space-packing, leading to materials with high internal surface areas and permanent porosity. These porous networks have potential applications in gas storage and separation, catalysis, and sensing.
Table 3: Potential Polymers from this compound and Their Applications This table is interactive. Click on the headers to sort.
| Polymer Type | Synthetic Route | Key Feature | Potential Application |
|---|---|---|---|
| Conjugated Polymer | Sonogashira or Glaser Coupling | π-Conjugated backbone with bulky side groups | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Cross-linked Network | Thermal/Chemical ring-opening of cyclopropane | High thermal and mechanical stability | Thermosets, robust thin films |
| Microporous Organic Polymer (MOP) | Self-condensation/coupling of monomer | High surface area, permanent porosity | Gas storage, separation, catalysis |
Conclusion and Future Research Directions
Synthesis and Mechanistic Challenges in Ethynylcyclopropyl-Benzene Systems
The synthesis of ethynylcyclopropyl-benzene systems often involves multi-step sequences that can be arduous and may suffer from limitations in substrate scope and efficiency. A primary challenge lies in the controlled construction of the sterically demanding 1,1-disubstituted cyclopropane (B1198618) core bearing both an ethynyl (B1212043) and a benzyl-containing group. Furthermore, the inherent strain of the cyclopropyl (B3062369) ring and the reactivity of the alkyne can lead to undesired side reactions, such as ring-opening or oligomerization, under harsh reaction conditions.
Transition metal-catalyzed reactions involving such substrates are particularly complex from a mechanistic standpoint. acs.org The coordination of the metal to either the alkyne or the cyclopropane ring can trigger a variety of reaction pathways. For instance, the cyclopropyl group can exhibit unique reactivity patterns in transition metal-catalyzed processes, including cross-coupling and C-H activation. acs.org A deep understanding of these mechanistic pathways is crucial for developing selective and efficient transformations. nih.gov The regioselectivity and stereoselectivity of additions to the ethynyl group or reactions involving the cyclopropane ring remain significant challenges that necessitate further detailed mechanistic investigations. These studies are essential to predict and control the outcomes of complex transformations. nih.gov
| Challenge | Description | Potential Research Direction |
| Synthetic Accessibility | Limited straightforward, high-yielding synthetic routes to complex ethynylcyclopropyl-benzene derivatives. | Development of novel catalytic methods for the direct assembly of the core structure. |
| Competing Reactivity | The alkyne and cyclopropane moieties can both react under similar conditions, leading to mixtures of products. | Design of catalyst systems that exhibit high selectivity for one functional group over the other. |
| Ring Strain | The high ring strain of the cyclopropane can lead to facile, and often uncontrolled, ring-opening reactions. | Exploration of milder reaction conditions and catalysts that preserve the three-membered ring. |
| Mechanistic Ambiguity | The precise mechanisms of many transition-metal-catalyzed transformations are not fully elucidated. | In-depth kinetic and computational studies to map out reaction pathways and intermediates. |
Emerging Methodologies for Enhanced Functionalization
Recent advances in synthetic methodology are beginning to address the challenges associated with the functionalization of complex molecules like [(1-Ethynylcyclopropyl)methyl]benzene. The development of chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical catalysis, offers a promising avenue for greener and more efficient transformations. mdpi.com This approach could enable the selective modification of the benzyl (B1604629) ring or the ethynyl group under mild conditions, preserving the sensitive cyclopropane core. mdpi.com
The field of C-H functionalization is also providing powerful new tools for the direct modification of otherwise inert C-H bonds. researchgate.net These methods could potentially be applied to the benzyl group or even the cyclopropane ring of this compound, providing direct access to a wide range of derivatives that would be difficult to prepare using traditional methods. Furthermore, mechanochemical techniques, which use mechanical force to drive chemical reactions, are emerging as a sustainable alternative to solvent-based methods and could offer unique reactivity profiles for ethynylcyclopropane systems. mdpi.com
| Methodology | Potential Application to this compound | Advantages |
| Chemoenzymatic Synthesis | Selective hydroxylation of the benzyl ring or enzymatic addition to the alkyne. | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com |
| C-H Functionalization | Direct introduction of functional groups onto the aromatic ring or the cyclopropane. researchgate.net | Increased synthetic efficiency, access to novel derivatives. researchgate.net |
| Mechanochemistry | Solvent-free cycloaddition reactions or couplings involving the ethynyl group. mdpi.com | Reduced solvent waste, potentially enhanced reactivity and selectivity. mdpi.com |
| Transition Metal-Catalyzed Cycloadditions | Participation of the ethynyl group in [2+2+2] or [4+2] cycloadditions to construct complex polycyclic systems. nih.govwilliams.edu | Rapid increase in molecular complexity, atom economy. nih.gov |
Future Prospects in Catalysis and Target-Oriented Synthesis
The unique structural and electronic properties of this compound and its derivatives make them attractive scaffolds for applications in catalysis and the synthesis of complex natural products and pharmaceuticals. The rigid framework of the cyclopropane ring combined with the linear ethynyl unit can be exploited in the design of novel ligands for transition metal catalysis. The benzyl group provides a handle for tuning the steric and electronic properties of such ligands.
In the realm of target-oriented synthesis, ethynylcyclopropanes are versatile building blocks. Their high degree of unsaturation and stored strain energy can be harnessed to drive complex cascade reactions, enabling the rapid construction of intricate molecular architectures. For example, the transition metal-catalyzed cycloaddition of the ethynyl group with other unsaturated partners is a powerful strategy for forming polycyclic ring systems in a single step. williams.edu The development of new catalytic methods that can control the reactivity of both the ethynyl and cyclopropyl moieties will undoubtedly expand the utility of these compounds in the synthesis of biologically active molecules. nih.govnih.govrsc.org The future of this field will likely see the application of these building blocks in the divergent total synthesis of natural product families and the creation of libraries of complex molecules for drug discovery.
Q & A
Basic Research Questions
How can researchers optimize the synthesis of [(1-Ethynylcyclopropyl)methyl]benzene for reproducibility in academic settings?
Methodological Answer:
Synthesis typically involves Sonogashira coupling between cyclopropane-containing precursors and aryl halides. Key steps include:
- Catalyst Selection : Use palladium(0) catalysts (e.g., Pd(PPh₃)₄) with copper(I) iodide as a co-catalyst to enhance alkyne activation .
- Solvent Optimization : Employ anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert gas (N₂/Ar) to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by vacuum distillation ensures high purity. Validate purity via NMR (¹H/¹³C) and GC-MS .
What are the critical handling and storage protocols for this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for handling .
- Storage : Store in amber glass vials under inert gas (Ar) at 2–8°C to prevent polymerization. Avoid proximity to oxidizers or heat sources (>40°C) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : ¹H NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm) and ethynyl protons (δ 2.5–3.5 ppm). ¹³C NMR for sp-hybridized carbons (δ 70–90 ppm) .
- IR : Identify alkyne C≡C stretch (~2100 cm⁻¹) and cyclopropane ring vibrations (800–1000 cm⁻¹).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict bond angles, strain energy, and frontier molecular orbitals (HOMO/LUMO) .
Advanced Research Questions
How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to determine decomposition temperature. Monitor for mass loss >150°C .
- pH Sensitivity : Incubate in buffered solutions (pH 2–12) for 24–72 hours. Analyze degradation products via LC-MS and compare with controls .
- Light Sensitivity : Expose to UV (254 nm) and monitor changes in UV-Vis spectra (200–400 nm) to assess photolytic degradation .
What methodologies are recommended for evaluating potential toxicity and ecotoxicity given limited data?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assay on human hepatocyte (HepG2) and kidney (HEK293) cell lines at 1–100 µM concentrations .
- Genotoxicity : Ames test (TA98/TA100 strains) with/without metabolic activation (S9 mix) .
- Ecotoxicity :
- Algal Growth Inhibition : Expose Chlorella vulgaris to 0.1–10 mg/L and measure chlorophyll content after 72 hours .
- Daphnia Acute Toxicity : 48-hour LC₅₀ determination using OECD Guideline 202 .
How should researchers reconcile conflicting data on the compound’s reactivity or biological activity?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., compare enzyme inhibition assays with computational docking studies) .
- Batch Variability Analysis : Test multiple synthesis batches for purity (HPLC) and structural consistency (X-ray crystallography) .
- Literature Benchmarking : Prioritize peer-reviewed studies from databases like Reaxys or SciFinder over non-peer-reviewed sources .
Data Gaps and Research Priorities
- Toxicokinetics : No data exist on absorption/distribution/metabolism. Prioritize radiolabeled (¹⁴C) studies in rodent models .
- Environmental Fate : Lack of biodegradation data (OECD 301F) and soil mobility studies (OECD 106) .
- Reaction Mechanisms : Mechanistic studies (e.g., isotopic labeling) to elucidate cyclopropane ring-opening pathways under catalytic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
